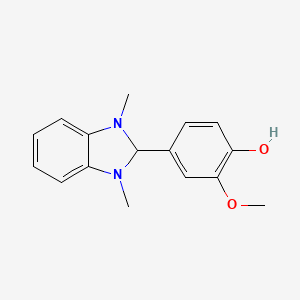
4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic compounds known for their diverse chemical and physical properties. The interest in such compounds often revolves around their potential applications in materials science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, nucleophilic substitutions, and the use of metal complexes. For example, Tavman et al. (2009) discussed the synthesis of 4-methoxy-2-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)-phenols and their complexes with transition metals, showcasing the typical synthesis routes and characterization methods used for such compounds (Tavman et al., 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often confirmed using techniques such as FT-IR, UV-visible, and NMR spectroscopy, alongside X-ray crystallography. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions. Elerman and Kabak (1997) provided detailed insights into the molecular structure of a closely related compound, highlighting the planarity and intramolecular hydrogen bonding within the molecule (Elerman & Kabak, 1997).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including with transition metals to form complexes. These reactions often modify the physical and chemical properties of the original compound, enabling new functionalities. Tavman et al. (2009) and others have explored these aspects, shedding light on the reactivity and potential applications of such compounds (Tavman et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for their practical applications. The analysis of these properties is essential for understanding the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the applications and handling of these compounds. Studies such as those by Tavman et al. (2009) provide essential insights into these properties, contributing to the broader knowledge base of benzimidazole derivatives (Tavman et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Applications
- The antifungal effects of derivatives containing heterocyclic compounds, including those structurally similar to "4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-methoxyphenol," have been investigated, showing potential as antifungal agents against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
- Research on the synthesis, characterization, and antibacterial effect of similar phenol derivatives and their transition metal complexes revealed effectiveness against Gram-positive bacteria, showcasing their potential in addressing bacterial infections (Tavman et al., 2009).
Photodynamic Therapy Applications
- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield, have been developed for photodynamic therapy. These compounds, due to their good fluorescence properties and high singlet oxygen quantum yield, hold remarkable potential for cancer treatment applications (Pişkin et al., 2020).
Chemical and Structural Characterization
- Studies on the dimerization and biological activity of o-methoxyphenols, which share a functional group with the compound of interest, have shown that these compounds have potent radical-scavenging and biological activities. Their structural properties enable them to act as effective antioxidants and potentially as chemopreventive and anticancer agents (Fujisawa et al., 2005).
Environmental Applications
- A study on the environmental-friendly fabrication of tertiary amine-functionalized adsorption resins for the removal of UV-absorbers from water highlights the potential of similar compounds in environmental protection and pollution mitigation. These findings point towards the development of cost-effective adsorption materials with high capacity for pollutant removal (Zhou et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17-12-6-4-5-7-13(12)18(2)16(17)11-8-9-14(19)15(10-11)20-3/h4-10,16,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVBONGECYHFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)
![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)
![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)
![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)
![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)
![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)
![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)
![4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5512949.png)